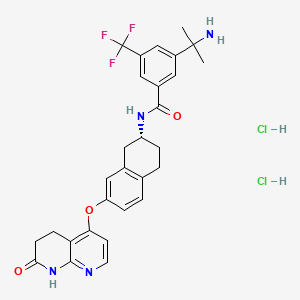

ML786 dihydrochloride

Description

Properties

IUPAC Name |

3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29F3N4O3.2ClH/c1-28(2,33)19-11-18(12-20(15-19)29(30,31)32)27(38)35-21-5-3-16-4-6-22(14-17(16)13-21)39-24-9-10-34-26-23(24)7-8-25(37)36-26;;/h4,6,9-12,14-15,21H,3,5,7-8,13,33H2,1-2H3,(H,35,38)(H,34,36,37);2*1H/t21-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMWHXHMDZCGEX-GHVWMZMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)C(=O)NC2CCC3=C(C2)C=C(C=C3)OC4=C5CCC(=O)NC5=NC=C4)C(F)(F)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC(=CC(=C1)C(=O)N[C@@H]2CCC3=C(C2)C=C(C=C3)OC4=C5CCC(=O)NC5=NC=C4)C(F)(F)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31Cl2F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML786 Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML786 dihydrochloride is a potent, orally bioavailable small molecule inhibitor of Raf kinases, a critical component of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, most notably in melanoma, where activating mutations in the B-Raf proto-oncogene are prevalent. ML786 exhibits robust inhibitory activity against wild-type B-Raf, the oncogenic B-RafV600E mutant, and C-Raf. Its mechanism of action centers on the suppression of the downstream signaling cascade, leading to the inhibition of cellular proliferation and tumor growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, signaling pathways, and a summary of key experimental data and protocols.

Core Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

The primary mechanism of action of this compound is the potent and direct inhibition of Raf serine/threonine kinases. The MAPK/ERK pathway is a crucial intracellular signaling cascade that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and angiogenesis.

In many cancers, particularly melanoma, a specific point mutation (V600E) in the B-Raf gene leads to constitutive activation of the B-Raf protein, resulting in uncontrolled downstream signaling and cell proliferation.[1] ML786 targets this and other Raf isoforms, effectively blocking the phosphorylation of MEK1/2, the immediate downstream substrate of Raf. This, in turn, prevents the phosphorylation and activation of ERK1/2, the final kinase in this cascade. The inhibition of ERK1/2 phosphorylation is a key biomarker of ML786 activity.

Signaling Pathway Diagram

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Quantitative Data: Potency and Selectivity

This compound has been characterized by its potent inhibitory activity against key kinases in the MAPK pathway and a range of other off-target kinases. The following tables summarize the available quantitative data.

Table 1: In Vitro Kinase Inhibitory Potency of ML786

| Target Kinase | IC50 (nM) |

| B-RafV600E | 2.1 |

| C-Raf | 2.5 |

| Wild-type B-Raf | 4.2 |

Data from biochemical assays.[1][2][3]

Table 2: Off-Target Kinase Inhibition Profile of ML786

| Off-Target Kinase | IC50 (nM) |

| Abl-1 | <0.5 |

| RET | 0.8 |

| KDR (VEGFR2) | 6.2 |

| DDR2 | 7.0 |

| EPHA2 | 11 |

Data from biochemical assays.[1][2]

Table 3: Cellular Activity of ML786

| Cell Line | Assay | IC50 (nM) |

| A375 | pERK Inhibition | 60 |

A375 is a human melanoma cell line with the B-RafV600E mutation.[1]

Experimental Protocols

The following sections outline the general methodologies used to characterize the mechanism of action of this compound.

Biochemical Kinase Assays

These assays are performed to determine the direct inhibitory activity of ML786 on purified kinase enzymes.

Objective: To quantify the IC50 values of ML786 against target kinases.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant human kinase enzymes (e.g., B-RafV600E, C-Raf) and a suitable substrate (e.g., a peptide containing a phosphorylation site) are prepared in a kinase reaction buffer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and ATP are incubated in the presence of varying concentrations of ML786.

-

Detection: The extent of substrate phosphorylation is measured. This is often done using methods such as:

-

Radiometric assays: Using 32P- or 33P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

-

Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

-

-

Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the ML786 concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Assays for MAPK Pathway Inhibition

These assays assess the ability of ML786 to inhibit the MAPK pathway within a cellular context.

Objective: To measure the inhibition of ERK phosphorylation in cells treated with ML786.

General Protocol:

-

Cell Culture: A suitable cell line, such as the A375 human melanoma cell line which harbors the B-RafV600E mutation, is cultured under standard conditions.[1]

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified period.

-

Cell Lysis: After treatment, the cells are lysed to extract cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

-

Western Blotting:

-

Proteins from the cell lysates are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with primary antibodies that specifically detect phosphorylated ERK (pERK) and total ERK.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.

-

The protein bands are visualized using a chemiluminescent substrate.

-

-

Data Analysis: The intensity of the pERK band is normalized to the total ERK band for each treatment condition. The percentage of pERK inhibition is then calculated relative to a vehicle-treated control, and the IC50 value is determined.

Experimental Workflow Diagram

Caption: General experimental workflows for biochemical and cellular characterization of ML786.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of ML786 in a living organism.

Objective: To assess the ability of orally administered ML786 to inhibit tumor growth in a mouse model of human melanoma.

General Protocol:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.[1]

-

Tumor Implantation: A suspension of human melanoma cells (e.g., A375) is injected subcutaneously into the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally to the treatment group at a specified dose and schedule (e.g., 75 mg/kg or 100 mg/kg).[4] The control group receives a vehicle.

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised to measure the levels of pERK to confirm target engagement in vivo.

-

Data Analysis: Tumor growth curves are plotted for each group, and the statistical significance of the anti-tumor effect of ML786 is determined.

Conclusion

This compound is a potent inhibitor of Raf kinases with demonstrated efficacy in preclinical models of melanoma. Its mechanism of action is well-defined, centering on the inhibition of the MAPK/ERK signaling pathway. The quantitative data on its potency and selectivity, combined with the established experimental protocols for its characterization, provide a solid foundation for its further investigation and development as a potential therapeutic agent for cancers driven by aberrant Raf signaling.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

ML786 Dihydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML786 dihydrochloride is a potent, orally bioavailable small molecule inhibitor of Raf kinases, critical components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, with activating mutations in the B-Raf isoform being particularly prevalent in melanoma. ML786 demonstrates significant inhibitory activity against wild-type and mutant forms of B-Raf, as well as C-Raf. Furthermore, it exhibits a broader kinase inhibitory profile, including activity against Abl-1, DDR2, EPHA2, KDR, and RET. Preclinical studies have demonstrated the ability of ML786 to inhibit ERK phosphorylation and suppress tumor growth in xenograft models of human melanoma. This document provides a comprehensive technical overview of this compound, including its mechanism of action, physicochemical properties, synthesis, and preclinical data, to support further research and development efforts.

Introduction

The Ras-Raf-MEK-ERK (MAPK) signaling cascade is a pivotal pathway that regulates cellular processes such as proliferation, differentiation, survival, and angiogenesis. Genetic alterations that lead to constitutive activation of this pathway are a hallmark of many cancers. The B-Raf V600E mutation, in particular, is a key oncogenic driver in a significant proportion of melanomas, as well as in papillary thyroid, ovarian, and colorectal cancers[1]. This has made B-Raf a prime target for therapeutic intervention. This compound has emerged as a potent inhibitor of Raf kinases, demonstrating promise in preclinical cancer models. This whitepaper serves as a technical guide, consolidating the available data on this compound to facilitate its evaluation and application in oncology research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1237536-18-3 | [2][3] |

| Molecular Formula | C₂₉H₂₉F₃N₄O₃·2HCl | [2][3] |

| Molecular Weight | 611.48 g/mol | [3][4] |

| Purity | ≥98% (HPLC) | [5][6] |

| Solubility | Soluble to 100 mM in DMSO and water. | [5] |

| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months. | [2][3] |

Mechanism of Action

ML786 is a potent inhibitor of Raf kinases, targeting multiple isoforms including wild-type B-Raf, the oncogenic B-Raf V600E mutant, and C-Raf[1][2]. Its primary mechanism of action involves the direct inhibition of the kinase activity of Raf, which in turn blocks the phosphorylation and activation of its downstream substrate, MEK. This leads to the suppression of the entire MAPK/ERK signaling cascade, resulting in the inhibition of ERK phosphorylation (pERK)[7][8]. The inhibition of this pathway ultimately leads to decreased cell proliferation and tumor growth in cancers with a constitutively activated B-Raf[1][7].

Beyond its activity on Raf kinases, ML786 also demonstrates inhibitory effects on a panel of other kinases, as detailed in the Kinase Inhibitory Profile section. This broader activity spectrum may contribute to its overall anti-tumor efficacy.

Signaling Pathway

The following diagram illustrates the role of ML786 in the MAPK/ERK signaling pathway.

Kinase Inhibitory Profile

This compound has been profiled against a panel of kinases, demonstrating potent inhibition of Raf isoforms and other cancer-relevant kinases. The half-maximal inhibitory concentrations (IC₅₀) are summarized in Table 2.

Table 2: In Vitro Kinase Inhibitory Activity of ML786

| Kinase Target | IC₅₀ (nM) | Reference |

| B-Raf V600E | 2.1 | [2][4][7] |

| C-Raf | 2.5 | [2][4][7] |

| B-Raf (wild-type) | 4.2 | [2][4][7] |

| Abl-1 | <0.5 | [4] |

| RET | 0.8 | [4] |

| KDR (VEGFR2) | 6.2 | [4] |

| DDR2 | 7.0 | [4] |

| EPHA2 | 11 | [4] |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is described in the primary literature by Gould et al. While the full synthetic route is extensive, a generalized workflow is presented below. The synthesis is based on the design and optimization of tetrahydronaphthalene Raf inhibitors.

Preclinical Pharmacology

In Vitro Cellular Activity

ML786 has been shown to inhibit the proliferation of cancer cell lines harboring the B-Raf V600E mutation. The primary mechanism of its anti-proliferative effect is the inhibition of the MAPK pathway, as evidenced by a reduction in phosphorylated ERK levels in treated cells.

Experimental Protocol: Cellular Proliferation Assay (General)

-

Cell Culture: Human melanoma cell lines with known B-Raf mutation status (e.g., A375, which is B-Raf V600E positive) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations in culture medium. The cells are treated with a range of ML786 concentrations.

-

Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin reduction assay. The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.

In Vivo Efficacy

The anti-tumor activity of ML786 has been evaluated in vivo using a human melanoma xenograft model.

Experimental Protocol: A375M Melanoma Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used for the study.

-

Tumor Implantation: A375M human melanoma cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

-

Treatment: Once the tumors reach a predetermined average size, the mice are randomized into treatment and control groups. This compound is administered orally at a dose of 75 mg/kg, once daily for 21 days. The control group receives the vehicle.

-

Efficacy Assessment: Tumor growth is monitored throughout the treatment period. Body weight and general health of the animals are also recorded to assess toxicity. At the end of the study, the tumors are excised and weighed.

-

Pharmacodynamic Studies: In separate studies, tumor-bearing mice are treated with a single oral dose of ML786 (e.g., 75 or 100 mg/kg), and tumors are harvested at various time points to assess the inhibition of pERK by methods such as Western blotting or immunohistochemistry.

Results: In vivo studies have shown that ML786 strongly inhibits the Raf pathway following oral administration[1][9]. Treatment with ML786 has been demonstrated to attenuate tumor growth in melanoma cell xenografts expressing the B-Raf V600E mutation[7][8]. At a dose of 75 mg/kg, no indications of toxicity or weight loss were observed in the treated mice.

Pharmacokinetics

The pharmacokinetic properties of ML786 have been evaluated in rodents, demonstrating good oral bioavailability. A summary of the key pharmacokinetic parameters in rats is provided in Table 3.

Table 3: Pharmacokinetic Parameters of ML786 in Rats

| Parameter | Route | Dose (mg/kg) | Value | Reference |

| Oral Bioavailability (F) | p.o. | 10 | 85% | |

| AUC₁₋₂₄h | p.o. | 10 | 35.9 µM·h | |

| Plasma Clearance (CL) | i.v. | 1 | 0.44 L/h/kg | |

| Volume of Distribution (Vss) | i.v. | 1 | 3.93 L/kg |

Safety and Toxicology

Preclinical safety and toxicology data for this compound are limited in the public domain. In vivo efficacy studies in mice at a dose of 75 mg/kg administered orally showed no signs of toxicity or weight loss. Comprehensive toxicology studies, including dose-range finding, repeat-dose toxicity, and safety pharmacology studies, would be required to fully characterize the safety profile of ML786 for further clinical development.

Conclusion

This compound is a potent and orally bioavailable inhibitor of Raf kinases with a promising preclinical profile for the treatment of B-Raf-mutant cancers, particularly melanoma. Its well-characterized mechanism of action, potent in vitro and in vivo activity, and favorable pharmacokinetic properties make it a valuable tool for cancer research and a potential candidate for further drug development. This technical whitepaper provides a consolidated resource for researchers and drug development professionals interested in the therapeutic potential of ML786.

References

- 1. 网站维护 [jcpu.cpu.edu.cn]

- 2. apexbt.com [apexbt.com]

- 3. Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 9. Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of ML786 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML786 dihydrochloride, also known as BGB659, has emerged as a potent and orally bioavailable inhibitor of Raf kinases, a critical node in the MAPK/ERK signaling pathway frequently dysregulated in human cancers. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of this compound. It is intended to serve as a comprehensive resource, detailing the scientific journey from initial compound design to its evaluation in cancer models. This document includes a summary of its biological activity, detailed experimental protocols for its synthesis and key biological assays, and a visualization of its mechanism of action.

Discovery and Optimization

The discovery of this compound was the result of a structure-based drug design and optimization program aimed at identifying potent and orally bioavailable inhibitors of Raf kinases. The primary publication by Gould et al. in the Journal of Medicinal Chemistry (2011) details the optimization of a series of tetrahydronaphthalene-derived compounds. This effort focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of ML786.

Mechanism of Action: Targeting the MAPK/ERK Pathway

ML786 is a potent inhibitor of Raf kinases, including B-Raf, C-Raf, and the oncogenic B-RafV600E mutant. By binding to the ATP-binding site of these kinases, ML786 blocks their catalytic activity. This, in turn, prevents the phosphorylation and activation of downstream MEK kinases, leading to the inhibition of ERK phosphorylation (pERK) and the subsequent suppression of cellular proliferation in cancer cells harboring B-Raf mutations.

ML786 Dihydrochloride: A Technical Overview of its Potent Raf Kinase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML786 dihydrochloride has emerged as a potent and orally bioavailable inhibitor of Raf kinases, key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] Dysregulation of this pathway is a hallmark of numerous human cancers, making it a critical target for therapeutic intervention.[3][4][5] This technical guide provides a comprehensive overview of the inhibitory activity of ML786, detailing its biochemical and cellular effects, and its efficacy in preclinical in vivo models. The information is presented to support further research and drug development efforts targeting the MAPK pathway.

Core Inhibitory Activity of this compound

ML786 exhibits potent inhibitory activity against multiple members of the Raf kinase family, including the wild-type and oncogenically mutated forms of B-Raf, as well as C-Raf. Its inhibitory profile has been characterized through rigorous biochemical and cellular assays.

Quantitative Inhibitory Data

The inhibitory potency of ML786 against key kinases is summarized in the tables below. This data highlights the compound's high affinity for Raf kinases and provides insight into its selectivity profile.

Table 1: In Vitro Inhibitory Activity of ML786 against Raf Kinases

| Kinase Target | IC50 (nM) |

| B-RafV600E | 2.1[1][6][7] |

| Wild-type B-Raf | 4.2[1][6][7] |

| C-Raf | 2.5[1][6][7] |

Table 2: Selectivity Profile of ML786 against a Panel of Other Kinases

| Kinase Target | IC50 (nM) |

| Abl-1 | <0.5[1][7] |

| RET | 0.8[1][7] |

| KDR | 6.2[1][7] |

| DDR2 | 7.0[1][7] |

| EPHA2 | 11[1][7] |

Table 3: Cellular and In Vivo Activity of ML786

| Assay Type | Cell Line/Model | Parameter | Value |

| Cellular pERK Inhibition | A375 cells | IC50 | 60 nM[1][7] |

| In Vivo Tumor Growth | A375 M xenografts in nude mice | Dosage | 75 mg/kg, p.o. once daily[1][2][7] |

| Oral Bioavailability | Rat | %F | 85%[1][7] |

| Pharmacokinetics (Rat) | 10 mg/kg, p.o. | AUC1-24h | 35.9 µM·h[1][7] |

| Pharmacokinetics (Rat) | 1 mg/kg, i.v. | Plasma Clearance | 0.44 L/h/kg[7] |

| Pharmacokinetics (Rat) | 1 mg/kg, i.v. | Vss | 3.93 L/kg[7] |

Signaling Pathway Context

ML786 exerts its therapeutic effect by inhibiting the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.[5][8] In many cancers, mutations in genes such as BRAF (e.g., V600E) lead to constitutive activation of this pathway, driving uncontrolled cell growth.[1][2] ML786's inhibition of B-Raf and C-Raf blocks the phosphorylation of their downstream target MEK, which in turn prevents the phosphorylation and activation of ERK, ultimately leading to a reduction in tumor cell proliferation and survival.

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize the activity of this compound. These are based on standard methodologies in the field.

Biochemical Kinase Assay (Representative Protocol)

This assay quantifies the direct inhibitory effect of ML786 on the enzymatic activity of purified Raf kinases.

Methodology:

-

Reagent Preparation: Recombinant human B-RafV600E, wild-type B-Raf, or C-Raf enzyme is prepared in a suitable kinase buffer. A specific substrate (e.g., inactive MEK1) and ATP are also prepared in the same buffer.

-

Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction: The kinase and ML786 are pre-incubated in a 384-well plate. The kinase reaction is initiated by the addition of the ATP and substrate mixture. The final reaction volume typically contains a low percentage of DMSO.

-

Detection: After a defined incubation period, the reaction is stopped, and the amount of product (phosphorylated substrate) or remaining ATP is quantified. A common method is the ADP-Glo™ kinase assay, which measures ADP production as a universal indicator of kinase activity.

-

Data Analysis: The luminescence signal is measured, and the percent inhibition for each concentration of ML786 is calculated relative to vehicle (DMSO) controls. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.

Cell-Based pERK Inhibition Assay (Representative Protocol)

This assay measures the ability of ML786 to inhibit the MAPK pathway within a cellular context by quantifying the phosphorylation of ERK.

Methodology:

-

Cell Culture: A375 human melanoma cells, which harbor the B-RafV600E mutation, are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 1-3 hours).

-

Cell Lysis: After treatment, the cells are lysed to release their protein contents.

-

pERK Quantification: The levels of phosphorylated ERK (pERK) and total ERK in the cell lysates are quantified using a method such as a sandwich ELISA or Western blotting.

-

Data Analysis: The pERK signal is normalized to the total ERK signal to account for any variations in cell number. The percent inhibition of pERK phosphorylation is calculated for each ML786 concentration, and the IC50 value is determined.

In Vivo Tumor Xenograft Study (Representative Protocol)

This study evaluates the anti-tumor efficacy of ML786 in a living organism.

Methodology:

-

Tumor Cell Implantation: A375 M human melanoma cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Grouping: The tumors are allowed to grow to a certain size (e.g., 100-200 mm³). The mice are then randomized into treatment and control (vehicle) groups.

-

Drug Administration: this compound is administered orally once daily at a specified dose (e.g., 75 mg/kg). The control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). The health of the animals is also monitored for any signs of toxicity.

-

Endpoint and Analysis: The study is concluded after a predetermined period or when the tumors in the control group reach a specified size. The anti-tumor efficacy is evaluated by comparing the tumor growth in the ML786-treated group to the control group.

Conclusion

This compound is a potent, orally bioavailable inhibitor of Raf kinases with significant anti-tumor activity in preclinical models of melanoma. Its ability to effectively block the MAPK/ERK signaling pathway, particularly in cancers driven by B-Raf mutations, underscores its potential as a valuable research tool and a candidate for further therapeutic development. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to advance the field of targeted cancer therapy.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. mdpi.com [mdpi.com]

- 4. A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A comprehensive patient-derived xenograft collection representing the heterogeneity of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]

ML786 Dihydrochloride: A Technical Guide to its Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML786 dihydrochloride has emerged as a potent and orally bioavailable small molecule inhibitor targeting key kinases within cellular signaling cascades crucial to cancer cell proliferation and survival. This technical guide provides an in-depth overview of this compound's primary molecular targets, the signaling pathways it modulates, and the experimental methodologies used for its characterization. All quantitative data are presented in standardized tables for clarity, and key pathways and experimental workflows are visualized through detailed diagrams.

Core Mechanism of Action

This compound is a potent inhibitor of Raf kinases, which are central components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is frequently dysregulated in various human cancers, most notably in melanoma where activating mutations in the B-Raf proto-oncogene (BRAF) are common.[1][2] ML786 inhibits the kinase activity of wild-type B-Raf, C-Raf, and the oncogenic B-RafV600E mutant.[1][2][3] By blocking Raf kinase activity, ML786 prevents the subsequent phosphorylation and activation of MEK and ERK, leading to a shutdown of this critical pro-proliferative signaling cascade.[1]

In addition to its potent activity against Raf kinases, ML786 also demonstrates inhibitory effects against a panel of other kinases, including Abl-1, DDR2, EPHA2, and RET.[2]

Signaling Pathways

The primary signaling pathway targeted by this compound is the RAS-RAF-MEK-ERK pathway, a cornerstone of cellular signal transduction that regulates cell growth, differentiation, and survival. In cancers with activating BRAF mutations, such as the V600E mutation, this pathway is constitutively active, driving uncontrolled cell proliferation. ML786 directly inhibits the catalytic activity of B-Raf, thereby blocking downstream signaling.

Quantitative Data

The inhibitory activity of this compound has been quantified against a range of kinases, demonstrating its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Kinase | IC50 (nM) | Reference |

| B-RafV600E | 2.1 | [2][3] |

| C-Raf | 2.5 | [2][3] |

| B-Raf (wild-type) | 4.2 | [2][3] |

| Abl-1 | <0.5 | [2] |

| DDR2 | 7.0 | [2] |

| EPHA2 | 11 | [2] |

| RET | 0.8 | [2] |

Table 1: Biochemical IC50 Values for this compound Against Various Kinases.

In a cellular context, ML786 effectively inhibits the phosphorylation of ERK (pERK), a downstream effector of the Raf pathway, in human melanoma cells harboring the B-RafV600E mutation.

| Cell Line | Assay | IC50 (nM) | Reference |

| A375 (B-RafV600E) | pERK Inhibition | 60 |

Table 2: Cellular IC50 Value for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard techniques in the field and the available information on ML786's development.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a typical in vitro assay to determine the IC50 of ML786 against purified Raf kinases.

-

Reagents and Materials:

-

Purified recombinant human Raf kinase (B-RafV600E, C-Raf, wild-type B-Raf).

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

-

MEK1 (unactivated) as a substrate.

-

ATP (radiolabeled [γ-33P]ATP or cold ATP for non-radiometric methods).

-

This compound stock solution in DMSO.

-

96-well or 384-well assay plates.

-

Phosphocellulose filter mats or other capture methods for radiometric assays.

-

Scintillation counter or luminescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In the assay plate, add the diluted inhibitor or DMSO (vehicle control).

-

Add the purified Raf kinase and the MEK1 substrate to each well.

-

Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 60-120 minutes at 30°C.

-

Stop the reaction (e.g., by adding EDTA).

-

Quantify the amount of phosphorylated MEK1. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose mats, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

-

Cellular pERK Inhibition Assay (Western Blot)

This protocol describes a method to assess the inhibition of ERK phosphorylation in a cellular context.

-

Reagents and Materials:

-

A375 human melanoma cells.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution in DMSO.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), anti-GAPDH or β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

-

-

Procedure:

-

Seed A375 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK and a loading control overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate.

-

Quantify the band intensities and normalize the p-ERK signal to the total ERK or loading control signal.

-

Calculate the percent inhibition of p-ERK for each inhibitor concentration and determine the IC50 value.

-

In Vivo Melanoma Xenograft Study

This protocol outlines a typical workflow for evaluating the in vivo efficacy of ML786 in a mouse xenograft model of human melanoma.

-

Animal Model and Cell Line:

-

Immunocompromised mice (e.g., nude or SCID).

-

A375 human melanoma cell line.

-

-

Procedure:

-

A375 cells are cultured in vitro, harvested, and resuspended in a suitable medium (e.g., PBS or Matrigel).

-

The cell suspension is subcutaneously injected into the flank of the mice.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

This compound is formulated for oral administration (e.g., in a suspension with a suitable vehicle).

-

The treatment group receives ML786 orally at a specified dose and schedule (e.g., once daily), while the control group receives the vehicle.

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic marker analysis).

-

The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group (e.g., by calculating Tumor Growth Inhibition, TGI).

-

Conclusion

This compound is a potent, orally bioavailable inhibitor of Raf kinases, with significant activity against the oncogenic B-RafV600E mutant. Its mechanism of action is centered on the inhibition of the MAPK/ERK signaling pathway, a key driver of proliferation in many cancers. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working with this compound or in the broader field of kinase inhibitor discovery. The robust preclinical data for ML786 underscores its potential as a therapeutic agent and as a valuable tool for cancer research.

References

ML786 Dihydrochloride: A Technical Guide to its Role in MAPK Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of ML786 dihydrochloride, a potent inhibitor of Raf kinases, and its role in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The information presented herein is intended for an audience with a strong background in molecular biology, pharmacology, and cancer research.

Introduction to the MAPK Signaling Pathway and the Role of Raf Kinases

The Mitogen-Activated Protein Kinase (MAPK) cascade is a critical signaling pathway that transduces extracellular signals to intracellular targets, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2] The canonical MAPK/ERK pathway is a three-tiered kinase cascade initiated by the activation of cell surface Receptor Tyrosine Kinases (RTKs). This leads to the activation of the small GTPase Ras, which in turn recruits and activates Raf kinases (A-Raf, B-Raf, and C-Raf).[3][4][5] Activated Raf kinases then phosphorylate and activate MEK1 and MEK2, which subsequently phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, culminating in a cellular response.

Dysregulation of the MAPK pathway is a hallmark of many human cancers.[1][3][4] Notably, activating mutations in the B-Raf kinase, particularly the V600E mutation, are prevalent in melanoma and other malignancies, leading to constitutive activation of the downstream signaling cascade and uncontrolled cell proliferation.[6][7] This makes Raf kinases a prime target for therapeutic intervention.

This compound: A Potent Raf Kinase Inhibitor

This compound is a potent, orally bioavailable small molecule inhibitor of Raf kinases.[6][8][9][10] By targeting the kinase activity of Raf isoforms, ML786 effectively blocks the downstream signaling cascade, leading to the inhibition of ERK phosphorylation and the suppression of tumor cell growth.[6][8]

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the catalytic activity of Raf kinases. This prevents the subsequent phosphorylation and activation of MEK, thereby blocking the entire downstream MAPK/ERK signaling pathway. The demonstrated reduction of phosphorylated ERK (pERK) levels in cancer cells treated with ML786 confirms its on-target activity in a cellular context.[6][8][9]

Caption: MAPK signaling pathway and the inhibitory action of ML786.

Quantitative Data

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Biochemical Kinase Inhibition

| Target Kinase | IC50 (nM) |

| B-Raf (V600E) | 2.1 |

| B-Raf (wild-type) | 4.2 |

| C-Raf | 2.5 |

Data sourced from multiple suppliers, citing original research.[6][8][9][10]

Off-Target Kinase Inhibition (Selectivity Profile)

| Off-Target Kinase | IC50 (nM) |

| Abl-1 | <0.5 |

| RET | 0.8 |

| KDR (VEGFR2) | 6.2 |

| DDR2 | 7.0 |

| EPHA2 | 11 |

This data highlights the multi-kinase inhibitory potential of ML786.[6][9]

Cellular Activity

| Cell Line | Target | Assay | IC50 (nM) |

| A375 | pERK Formation | Western Blot | 60 |

A375 is a human melanoma cell line with the B-Raf V600E mutation.[6][9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Biochemical Raf Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of ML786 against Raf kinases using a luminescence-based assay that quantifies ATP consumption.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Methodology:

-

Reagents: Recombinant human B-Raf (V600E), wild-type B-Raf, or C-Raf; inactive MEK1 as a substrate; kinase assay buffer; ATP; this compound; and a commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®).

-

Procedure: a. In a 96-well plate, add the Raf kinase and MEK1 substrate in the kinase assay buffer. b. Add this compound at various concentrations (typically a 10-point serial dilution). Include DMSO as a vehicle control. c. Pre-incubate the plate to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding a solution of ATP. e. Incubate the reaction at 30°C for 60 minutes. f. Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent. g. Measure the luminescent signal using a microplate reader.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the ML786 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Inhibition of ERK Phosphorylation (Western Blot)

This protocol details the methodology to assess the ability of ML786 to inhibit the MAPK pathway in a cellular context by measuring the levels of phosphorylated ERK.

Methodology:

-

Cell Culture: Culture A375 human melanoma cells in appropriate media until they reach 70-80% confluency.

-

Compound Treatment: a. Starve the cells in serum-free media for 12-24 hours to reduce basal signaling. b. Treat the cells with various concentrations of this compound (or DMSO vehicle control) for a specified time (e.g., 3 hours).[9]

-

Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Clarify the lysates by centrifugation to remove cellular debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[11] b. Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[11] c. Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). d. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: a. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK. b. Quantify the band intensities using densitometry software. c. Normalize the p-ERK signal to the total ERK signal for each sample. d. Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of ML786 has been evaluated in vivo. In studies using immunocompromised mice bearing A375 melanoma cell xenografts, which harbor the B-RafV600E mutation, orally administered ML786 demonstrated significant attenuation of tumor growth.[6][8] A typical study design involves daily oral administration of the compound (e.g., 75 mg/kg) for a period of several weeks, with tumor volume and animal well-being monitored throughout the study.[6] These results underscore the potential of ML786 as a therapeutic agent for cancers driven by aberrant Raf signaling.

Conclusion

This compound is a potent, orally bioavailable inhibitor of Raf kinases with significant activity against both wild-type and oncogenic mutant forms of B-Raf, as well as C-Raf. Its mechanism of action involves the direct inhibition of Raf kinase activity, leading to the suppression of the downstream MAPK/ERK signaling pathway. This has been demonstrated by its ability to inhibit ERK phosphorylation in cancer cells and to attenuate tumor growth in preclinical xenograft models. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working on MAPK pathway inhibitors and targeted cancer therapies.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. biorxiv.org [biorxiv.org]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. pnas.org [pnas.org]

- 8. ML 786 dihydrochloride | CAS 1237536-18-3 | ML786 2HCl | Tocris Bioscience [tocris.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. abmole.com [abmole.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties of ML786 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML786 dihydrochloride, also known as BGB659, is a potent and orally bioavailable small molecule inhibitor of Raf kinases.[1][2] As a critical component of the MAPK/ERK signaling pathway, Raf kinases are implicated in various cancers, making them a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, including its mechanism of action, physicochemical characteristics, and its effects on cellular signaling. Detailed experimental methodologies for assessing its activity are also presented to aid researchers in their investigations of this and similar compounds.

Physicochemical Properties

This compound is a white to off-white solid. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 3-(1-Amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)benzamide dihydrochloride | [1][2] |

| Alternative Names | BGB659 | [1][2] |

| CAS Number | 1237536-18-3 | [1][3] |

| Molecular Formula | C₂₉H₂₉F₃N₄O₃ · 2HCl | [1] |

| Molecular Weight | 611.48 g/mol | [1][3] |

| Purity | ≥98% (typically analyzed by HPLC) | [1][2] |

| Solubility | Soluble to 100 mM in water and DMSO | [1][3] |

| Storage Conditions | Store at +4°C for short-term and -20°C in lyophilized form for long-term (stable for 36 months). In solution, store at -20°C and use within 3 months. | [1][4] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of Raf kinases, which are key components of the RAS-RAF-MEK-ERK (MAPK) signaling pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.

Kinase Inhibitory Potency

The inhibitory activity of this compound has been quantified against various Raf isoforms and other kinases, with the half-maximal inhibitory concentration (IC50) values presented below.

| Target Kinase | IC50 (nM) | Reference(s) |

| B-RafV600E | 2.1 | [1][5] |

| C-Raf (Raf-1) | 2.5 | [1][5] |

| B-Raf (wild-type) | 4.2 | [1][5] |

| Abl-1 | <0.5 | [6][7] |

| RET | 0.8 | [6][7] |

| KDR (VEGFR2) | 6.2 | [6][7] |

| DDR2 | 7.0 | [6][7] |

| EPHA2 | 11 | [6][7] |

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of Raf proteins. In many cancers, particularly melanoma, mutations in the B-Raf gene (such as V600E) lead to constitutive activation of the MAPK/ERK pathway, driving uncontrolled cell growth. By binding to the ATP-binding site of Raf kinases, this compound prevents the phosphorylation of their downstream target, MEK. This, in turn, inhibits the phosphorylation of ERK, leading to a blockage of the signaling cascade. The inhibition of pERK formation has been shown to attenuate tumor growth in melanoma cell xenografts expressing the B-RafV600E mutation.[1][2]

Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following sections provide generalized protocols for assessing the biochemical and cellular activity of Raf inhibitors like this compound.

Biochemical Kinase Assay for IC50 Determination

This protocol describes a common method for determining the in vitro potency of a kinase inhibitor using a luminescence-based assay that quantifies ATP consumption.

Materials:

-

Recombinant human Raf kinase (B-RafV600E, C-Raf, or wild-type B-Raf)

-

Kinase substrate (e.g., inactive MEK1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound stock solution (in DMSO)

-

Luminescence-based kinase activity assay kit (e.g., ADP-Glo™)

-

White, opaque 96- or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

-

Reaction Setup:

-

Add 5 µL of the diluted compound or vehicle to the wells of the microplate.

-

Add 10 µL of a solution containing the Raf kinase and its substrate in kinase assay buffer.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

-

Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the luminescence-based assay kit. This typically involves adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction to generate a light signal.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no-enzyme control) from all other readings.

-

Normalize the data with the vehicle control representing 100% kinase activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Cellular Assay for Inhibition of ERK Phosphorylation

This protocol outlines a method to assess the ability of this compound to inhibit the MAPK/ERK pathway in a cellular context by measuring the levels of phosphorylated ERK (pERK).

Materials:

-

Cancer cell line with a known B-Raf mutation (e.g., A375 melanoma cells, which are B-RafV600E)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pERK1/2, anti-total ERK1/2, and anti-loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with antibodies against total ERK1/2 and a loading control to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the pERK signal to the total ERK signal and the loading control.

-

Compare the pERK levels in the treated samples to the vehicle control to determine the extent of inhibition.

-

Synthesis and Characterization

The synthesis of complex small molecules like this compound involves multi-step organic chemistry procedures. While a detailed, publicly available synthesis protocol for this specific compound is not readily found, the general approach for creating tetrahydronaphthalene Raf inhibitors has been described in the medicinal chemistry literature. The synthesis would likely involve the coupling of a substituted benzamide moiety with a functionalized tetrahydronaphthalene core, followed by the introduction of the 1,8-naphthyridinone group.

Characterization of the final compound and intermediates would typically involve a suite of analytical techniques to confirm the structure and purity, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Elemental Analysis: To confirm the elemental composition.

Conclusion

This compound is a potent and selective inhibitor of Raf kinases with demonstrated activity in preclinical models of cancers driven by B-Raf mutations. Its well-defined mechanism of action, oral bioavailability, and significant in vitro and in vivo efficacy make it a valuable tool for research into the MAPK/ERK signaling pathway and a potential candidate for further therapeutic development. The experimental protocols provided in this guide offer a framework for researchers to investigate the properties of this compound and similar kinase inhibitors.

References

- 1. RAF kinase assay [bio-protocol.org]

- 2. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cmgm-new.stanford.edu [cmgm-new.stanford.edu]

- 5. selectscience.net [selectscience.net]

- 6. Cell-specific models reveal conformation-specific RAF inhibitor combinations that synergistically inhibit ERK signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dissecting RAF inhibitor resistance by structure-based modeling reveals ways to overcome oncogenic RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]

ML786 Dihydrochloride: A Technical Guide for Basic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML786 dihydrochloride is a potent and orally bioavailable small molecule inhibitor targeting the Raf kinase family, key components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention. Notably, activating mutations in the B-Raf isoform are prevalent in melanoma (50-70%) as well as in papillary thyroid, colorectal, and ovarian cancers. ML786 has demonstrated significant inhibitory activity against wild-type B-Raf, C-Raf, and the oncogenic B-RafV600E mutant, highlighting its potential as a valuable tool for basic cancer research and preclinical studies.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Mechanism of Action and Signaling Pathway

ML786 is a potent inhibitor of Raf kinases, which are central components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] This pathway transduces extracellular signals to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival. In many cancers, mutations in upstream components like RAS or in Raf itself (e.g., B-RafV600E) lead to constitutive activation of the pathway, promoting uncontrolled cell growth.

ML786 exerts its anti-cancer effects by inhibiting the kinase activity of B-Raf and C-Raf. This prevents the subsequent phosphorylation and activation of MEK1/2, which in turn blocks the phosphorylation and activation of ERK1/2. The inhibition of ERK1/2 phosphorylation (pERK) is a key biomarker of ML786 activity. By blocking this cascade, ML786 can attenuate the pro-proliferative and pro-survival signals that drive tumor growth in cancers with a dependency on the MAPK pathway.[1]

References

Preclinical Evaluation of ML786 Dihydrochloride: Information Not Available

An in-depth search for preclinical data on a compound specifically identified as "ML786 dihydrochloride" has yielded no relevant results. Scientific databases and research publications do not appear to contain specific information regarding the preclinical evaluation, mechanism of action, in vivo studies, pharmacokinetics, or toxicology of a compound with this designation.

The search for "preclinical evaluation of this compound" and associated terms resulted in general articles discussing methodologies for preclinical studies of other novel therapeutics, but no specific data or documentation for this compound itself. Consequently, the core requirements of this request—including the presentation of quantitative data, detailed experimental protocols, and the creation of signaling pathway diagrams—cannot be fulfilled at this time due to the absence of foundational information.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal discovery and development documentation or to verify the specific designation of the molecule of interest. Without publicly available data, a comprehensive technical guide or whitepaper on the preclinical evaluation of this compound cannot be generated.

ML786 Dihydrochloride: A Potent RAF Kinase Inhibitor for Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML786 dihydrochloride is a potent, orally bioavailable small molecule inhibitor of RAF kinases, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Dysregulation of this pathway is a critical factor in the proliferation of numerous cancers, making ML786 a significant tool for oncological research and drug development. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and key experimental data related to this compound. Detailed summaries of its inhibitory activity and pharmacokinetic properties are presented, alongside conceptual experimental workflows and a depiction of its target signaling pathway.

Molecular Structure and Properties

This compound is the salt form of the active parent compound ML786. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | (R,Z)-3-(2-aminopropan-2-yl)-N-(7-((7-hydroxy-5,6-dihydro-1,8-naphthyridin-4-yl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-5-(trifluoromethyl)benzimidic acid dihydrochloride | [1] |

| Alternative Names | BGB659 | [2] |

| CAS Number | 1237536-18-3 | [1][2][4] |

| Molecular Formula | C29H29F3N4O3 · 2HCl | [1][2][4] |

| Molecular Weight | 611.48 g/mol | [1][2][4] |

| Physical Appearance | White solid | [1] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble in DMSO (<61.15 mg/ml) and water (<61.15 mg/ml) | [1] |

| Storage | Store at -20°C | [1][4] |

Mechanism of Action and Function

ML786 is a potent inhibitor of RAF kinases, which are central components of the RAS-RAF-MEK-ERK signaling cascade, also known as the MAPK/ERK pathway.[1][3] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[3] Activating mutations in the RAF isoform B-RAF are highly prevalent in various cancers, including melanoma (50-70%), papillary thyroid, ovarian, and colorectal cancers.[1] The most common mutation, V600E, leads to constitutive activation of the B-RAF kinase and downstream signaling, promoting uncontrolled tumor growth.[3]

ML786 functions by directly inhibiting the enzymatic activity of both wild-type and mutant forms of B-RAF, as well as C-RAF.[1][2] By blocking RAF kinase activity, ML786 prevents the phosphorylation and activation of its direct substrate, MEK. This, in turn, inhibits the phosphorylation of ERK, the final kinase in the cascade. The inhibition of ERK phosphorylation (pERK) is a key biomarker of RAF inhibitor activity.[2][3] The ultimate result of this inhibition is the attenuation of tumor growth in cancers driven by the B-RAF mutation.[2]

The MAPK/ERK Signaling Pathway

The following diagram illustrates the MAPK/ERK signaling pathway and the point of inhibition by ML786.

Quantitative Data Summary

ML786 has been evaluated in a variety of in vitro and in vivo assays to determine its potency and pharmacokinetic profile. The following tables summarize the key quantitative findings.

In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) | Reference |

| B-RAF (V600E) | 2.1 | [2][3][4][5] |

| B-RAF (wild-type) | 4.2 | [2][3][4][5] |

| C-RAF | 2.5 | [2][3][4][5] |

| Abl-1 | <0.5 | [2][3][5] |

| RET | 0.8 | [2][3][5] |

| KDR (VEGFR2) | 6.2 | [3][5] |

| DDR2 | 7.0 | [2][3][5] |

| EPHA2 | 11 | [2][3][5] |

Cellular Activity

| Cell Line | Assay | IC50 (nM) | Reference |

| A375 (Human Melanoma, B-RAF V600E) | pERK Inhibition | 60 | [3] |

In Vivo Pharmacokinetic Parameters (Rat)

| Parameter | Dose | Value | Reference |

| Oral Bioavailability | 10 mg/kg (p.o.) | 85% | [3] |

| AUC (0-24h) | 10 mg/kg (p.o.) | 35.9 µM·h | [3] |

| Plasma Clearance | 1 mg/kg (i.v.) | 0.44 L/h/kg | [3] |

| Volume of Distribution (Vss) | 1 mg/kg (i.v.) | 3.93 L/kg | [3] |

Experimental Protocols

While the full, detailed experimental protocols from the primary literature are not publicly available, this section outlines the general methodologies for the key experiments cited for ML786. These protocols are representative of standard practices in the field.

In Vitro Kinase Inhibition Assay (Conceptual Workflow)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

References

Methodological & Application

Application Notes and Protocols: Evaluating pERK Inhibition by the Novel Kinase Inhibitor ML786 Dihydrochloride

For research use only. Not for use in diagnostic procedures.

Abstract

The Extracellular signal-Regulated Kinase (ERK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][][3] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic development.[3][4] This document provides a detailed protocol for assessing the inhibitory effect of ML786 dihydrochloride, a novel kinase inhibitor, on the phosphorylation of ERK1/2 (pERK) in a cellular context using Western blotting. The included methodologies, data presentation, and pathway diagrams are intended to guide researchers in the characterization of this and other similar compounds.

Introduction to ERK Signaling

The ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a well-characterized signaling cascade that transduces extracellular signals from growth factors to the nucleus, culminating in the regulation of gene expression.[1][] The pathway is initiated by the activation of receptor tyrosine kinases, leading to the sequential activation of Ras, Raf, MEK1/2, and finally ERK1/2.[1] The phosphorylation of ERK1/2 at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2) is a critical step for its activation.[1] Activated pERK then phosphorylates a multitude of downstream substrates, driving cellular responses.[] Inhibiting this pathway, particularly the phosphorylation of ERK, is a promising strategy for cancer therapy.[1][4]

Product Information

| Product Name | This compound |

| Target | ERK Signaling Pathway |

| Formulation | Crystalline Solid |

| Storage | Store at -20°C. Protect from light. |

Data Presentation: In Vitro Inhibition of pERK

The following table summarizes representative quantitative data for the inhibition of ERK phosphorylation by a reference ERK inhibitor in a cellular assay. This data is presented as an example of how to quantify the potency of this compound.

| Cell Line | Stimulant | Inhibitor Concentration (nM) | % pERK Inhibition (relative to stimulated control) | IC50 (nM) |

| HeLa | EGF (100 ng/mL) | 0.1 | 15% | \multirow{5}{}{~15} |

| 1 | 35% | |||

| 10 | 55% | |||

| 100 | 85% | |||

| 1000 | 98% | |||

| A375 (BRAF V600E) | Serum | 0.1 | 20% | \multirow{5}{}{~8} |

| 1 | 45% | |||

| 10 | 65% | |||

| 100 | 90% | |||

| 1000 | 99% |

Table 1: Representative data illustrating the dose-dependent inhibition of pERK by a reference ERK inhibitor in two different cell lines. IC50 values were calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound and the experimental design for its evaluation, the following diagrams are provided.

Caption: The Ras-Raf-MEK-ERK signaling cascade and the putative inhibitory point of this compound.

Caption: Experimental workflow for assessing pERK inhibition by this compound using Western blot.

Experimental Protocols

A. Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., HeLa, A375, or other relevant cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

-

Serum Starvation: The following day, aspirate the growth medium and replace it with a serum-free medium. Incubate the cells for 12-24 hours to reduce basal levels of pERK.

-

Inhibitor Pre-treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in a serum-free medium. Aspirate the starvation medium and add the medium containing the inhibitor. Incubate for 1-2 hours. Include a vehicle control (e.g., DMSO) group.

-

Stimulation: Following pre-treatment, add a stimulating agent such as Epidermal Growth Factor (EGF) at a final concentration of 100 ng/mL to all wells except for the unstimulated control. Incubate for 10-15 minutes at 37°C.

B. Protein Lysate Preparation

-

Cell Lysis: After stimulation, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[5][6]

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[5]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[5]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5][6]

-

Transfer the supernatant to a new pre-chilled tube. This is the total protein extract.

C. Protein Quantification

-

Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions.

-

Normalize the protein concentration of all samples by adding lysis buffer to ensure equal loading for the Western blot.

D. Western Blotting

-

Sample Preparation: To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[5][7]

-

SDS-PAGE: Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Wash the membrane briefly with Tris-buffered saline with 0.1% Tween-20 (TBST). Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[5][8] For phosphorylated proteins, BSA is generally recommended over non-fat dry milk to reduce background.[5][9]

-

Primary Antibody Incubation: Dilute the primary antibodies (e.g., rabbit anti-pERK1/2, rabbit anti-total ERK1/2, and a loading control like mouse anti-β-actin) in 5% BSA in TBST at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[5][7]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[5][7]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[5][7]

-

Washing: Repeat the washing step as described in D6.

-

Signal Detection: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.[5]

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the pERK signal to the total ERK signal for each sample. Further normalization to a loading control (e.g., β-actin) can also be performed to ensure equal protein loading. Calculate the percentage of pERK inhibition for each concentration of this compound relative to the stimulated vehicle control.

Troubleshooting

| Problem | Possible Cause | Solution |

| High Background | Insufficient blocking | Increase blocking time to 2 hours or overnight at 4°C. |

| Antibody concentration too high | Optimize antibody dilutions. | |

| Insufficient washing | Increase the number and duration of wash steps. | |

| Weak or No Signal | Inactive primary or secondary antibody | Use fresh or validated antibodies. |

| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |

| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. | |

| Low abundance of target protein | Consider using a more sensitive ECL substrate. | |

| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; try a different blocking buffer. |

| Protein degradation | Ensure protease and phosphatase inhibitors are fresh and used at the correct concentration. |

Conclusion

This document provides a comprehensive guide for the characterization of this compound as an inhibitor of the ERK signaling pathway. The detailed protocols for Western blotting, along with the provided diagrams and data presentation framework, will enable researchers to effectively assess the potency and cellular activity of this and other novel kinase inhibitors. Adherence to these protocols will ensure the generation of robust and reproducible data for drug development and basic research applications.

References

- 1. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis on the Clinical Research Progress of ERK Inhibitor [synapse.patsnap.com]

- 4. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. Western Blot Protocol | Proteintech Group [ptglab.com]

- 9. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]

Application Notes and Protocols for Cell Viability Assay with ML786 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML786 dihydrochloride is a potent inhibitor of the human MutT homolog 1 (MTH1) enzyme, also known as NUDT1. MTH1 is a nucleotide pool sanitizing enzyme that plays a critical role in preventing the incorporation of damaged nucleotides into DNA.[1][2] Cancer cells often exhibit high levels of reactive oxygen species (ROS), leading to an increase in oxidized nucleotides.[3] These cells become reliant on MTH1 to prevent the integration of these damaged bases, which would otherwise lead to DNA damage and cell death.[1][4] By inhibiting MTH1, this compound can selectively induce DNA damage and subsequent apoptosis in cancer cells, making it a promising therapeutic agent.[2][4][5]

These application notes provide a comprehensive guide for assessing the cytotoxic effects of this compound on cancer cells through cell viability assays. The provided protocols detail the necessary steps for determining the dose-dependent effects of the compound and can be adapted for various cancer cell lines.

Mechanism of Action: MTH1 Inhibition Leading to Apoptosis